![molecular formula C25H52N2O3 B159664 10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate CAS No. 129480-26-8](/img/structure/B159664.png)
10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate, commonly known as BCMH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCMH is a lipophilic compound that has a long hydrocarbon chain, making it ideal for use in biological research.
Wirkmechanismus
The mechanism of action of BCMH is not fully understood, but it is believed to interact with cell membranes and alter their properties. BCMH has been shown to increase the fluidity of cell membranes, which can affect various cellular processes. Additionally, BCMH has been shown to interact with proteins and alter their function, further affecting cellular processes.
Biochemische Und Physiologische Effekte
BCMH has been shown to have various biochemical and physiological effects, including its ability to alter cell membrane properties, affect protein function, and modulate cellular processes. BCMH has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BCMH in lab experiments is its ability to encapsulate hydrophilic drugs and deliver them efficiently to target cells. Additionally, BCMH has a long hydrocarbon chain, making it ideal for use in biological research. However, the synthesis of BCMH is a complex process that requires careful handling and expertise, and its mechanism of action is not fully understood, which can limit its use in certain experiments.
Zukünftige Richtungen
There are numerous future directions for research on BCMH, including its use in drug delivery systems, gene therapy, and bioimaging. Additionally, further research is needed to fully understand the mechanism of action of BCMH and its potential applications in various fields. Furthermore, the development of new synthesis methods for BCMH could lead to the production of more efficient and cost-effective compounds.
Synthesemethoden
The synthesis of BCMH involves the reaction of butylamine, propylamine, and methylamine with hexadecanoyl chloride to produce the intermediate product, N-butyl-N-methyl-N-propylhexadecan-7-amine. This intermediate product is then reacted with carbon dioxide to form the final product, BCMH. The synthesis of BCMH is a complex process that requires careful handling and expertise.
Wissenschaftliche Forschungsanwendungen
BCMH has numerous scientific research applications, including its use in drug delivery systems, gene therapy, and bioimaging. BCMH is a hydrophobic molecule that can be used to encapsulate hydrophilic drugs, allowing for their efficient delivery to target cells. BCMH has also been used in gene therapy as a carrier for therapeutic genes, allowing for their targeted delivery to specific cells. Furthermore, BCMH has been used in bioimaging to visualize biological structures and processes.
Eigenschaften
CAS-Nummer |
129480-26-8 |
|---|---|
Produktname |
10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate |
Molekularformel |
C25H52N2O3 |
Molekulargewicht |
428.7 g/mol |
IUPAC-Name |
10-[butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate |
InChI |
InChI=1S/C25H52N2O3/c1-6-10-13-15-17-23(27(22-12-8-3)26(5)21-9-4)19-20-24(30-25(28)29)18-16-14-11-7-2/h23-24H,6-22H2,1-5H3,(H,28,29) |
InChI-Schlüssel |
VXIXUESAKLOYKH-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCC(CCCCCC)OC(=O)O)N(CCCC)N(C)CCC |
Kanonische SMILES |
CCCCCCC(CCC(CCCCCC)OC(=O)O)N(CCCC)N(C)CCC |
Synonyme |
is-N,N-dibutylamino-butylene carbonate ITF 258 ITF-258 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



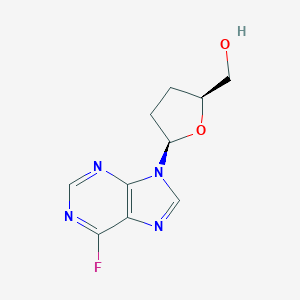
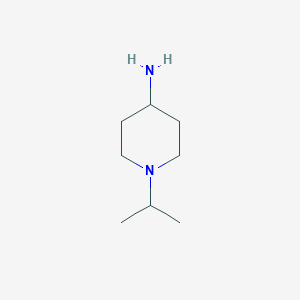
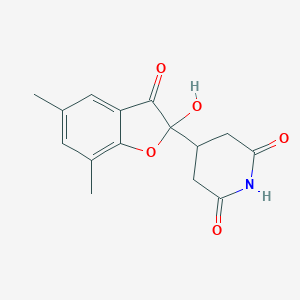
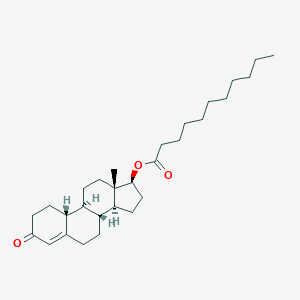
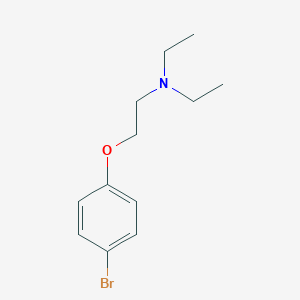
![4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium](/img/structure/B159595.png)
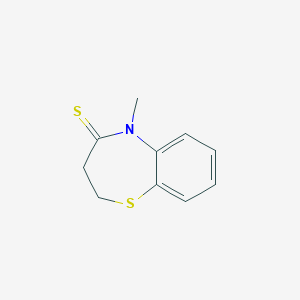
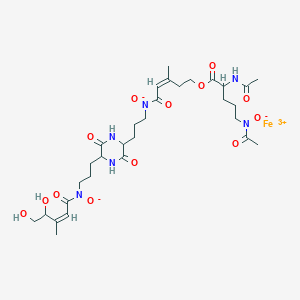
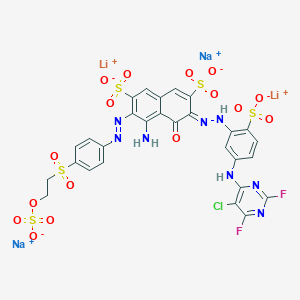

![Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B159603.png)
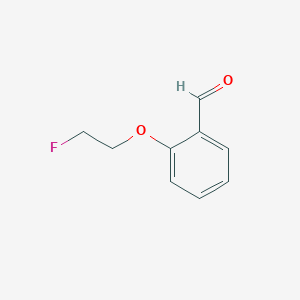
![1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione](/img/structure/B159611.png)
